2,9-Diazaspiro[5.5]undecane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Diazaspiro[55]undecane dihydrochloride is a chemical compound with the empirical formula C9H18Cl2N2O It is a member of the diazaspiro family, which are known for their unique spirocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Diazaspiro[55]undecane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 2,9-Diazaspiro[5.5]undecane dihydrochloride may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,9-Diazaspiro[5.5]undecane dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different spirocyclic compounds, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2,9-Diazaspiro[5.5]undecane dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,9-Diazaspiro[5.5]undecane dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce the endoplasmic reticulum stress response, leading to the activation of molecular chaperones and subsequent cellular stress pathways . This mechanism is of particular interest in cancer research, where the compound’s ability to induce apoptosis in malignant cells is being investigated .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Diazaspiro[4.5]decan-1-one hydrochloride
- 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride
- 1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride
Uniqueness
2,9-Diazaspiro[5.5]undecane dihydrochloride is unique due to its specific spirocyclic structure and the presence of two nitrogen atoms within the ring system. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to induce specific cellular responses, such as the endoplasmic reticulum stress response, further distinguishes it from other diazaspiro compounds .
Properties
IUPAC Name |
2,9-diazaspiro[5.5]undecane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-2-9(8-11-5-1)3-6-10-7-4-9;;/h10-11H,1-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNHLMYEMBTAEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CNC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.